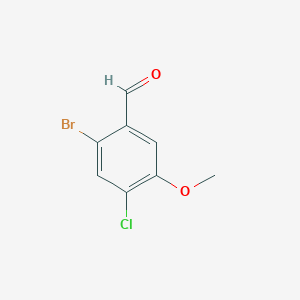

2-Bromo-4-chloro-5-methoxybenzaldehyde

Description

BenchChem offers high-quality 2-Bromo-4-chloro-5-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-chloro-5-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H6BrClO2 |

|---|---|

Molecular Weight |

249.49 g/mol |

IUPAC Name |

2-bromo-4-chloro-5-methoxybenzaldehyde |

InChI |

InChI=1S/C8H6BrClO2/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-4H,1H3 |

InChI Key |

UMWNOOQXVXJCCP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)Br)Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide on 2-Bromo-4-chloro-5-methoxybenzaldehyde: Structural Causality, Synthesis, and Drug Development Applications

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of highly functionalized building blocks dictates the success of late-stage lead optimization. 2-Bromo-4-chloro-5-methoxybenzaldehyde (CAS: 1616359-84-2) has emerged as a critical orthogonal scaffold, particularly in the development of heterocyclic nuclear hormone receptor (NHR) modulators[1]. This whitepaper provides researchers and drug development professionals with an authoritative breakdown of its physicochemical properties, synthetic methodologies, and pharmacological utility.

Physicochemical Profiling & Structural Causality

The utility of 2-bromo-4-chloro-5-methoxybenzaldehyde lies in its precisely engineered substitution pattern. Every functional group on the benzene ring serves a distinct mechanistic and pharmacological purpose.

-

Aldehyde Group (C1): Acts as a primary electrophilic handle. It is essential for condensation reactions to form heterocycles (e.g., oxadiazoles, pyrazoles, and isoxazoles)[1].

-

Bromine (C2): Provides an orthogonal reactive site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). Bromine undergoes oxidative addition significantly faster than chlorine, allowing for site-selective late-stage diversification.

-

Chlorine (C4): Strategically placed to block metabolic oxidation (e.g., by Cytochrome P450 enzymes) while simultaneously increasing the lipophilicity (LogP) of the molecule, enhancing cellular permeability.

-

Methoxy Group (C5): Functions as a strong electron-donating group via resonance, tuning the electronic properties of the ring. Pharmacologically, the oxygen atom serves as a hydrogen bond acceptor within the receptor binding pocket.

Quantitative Data Summary

The following table synthesizes the core physicochemical properties of the compound[2]:

| Property | Value |

| Chemical Name | 2-Bromo-4-chloro-5-methoxybenzaldehyde |

| CAS Number | 1616359-84-2 |

| Molecular Formula | C8H6BrClO2 |

| Molecular Weight | 249.49 g/mol |

| InChI Key | UMWNOOQXVXJCCP-UHFFFAOYSA-N |

| SMILES | COC1=CC(C=O)=C(Br)C=C1Cl |

| LogP (Predicted) | ~2.3 |

| Hydrogen Bond Donors / Acceptors | 0 / 2 |

| Topological Polar Surface Area (tPSA) | 29.5 Ų |

Synthetic Methodology: The Swern Oxidation Approach

The primary synthetic route to 2-bromo-4-chloro-5-methoxybenzaldehyde relies on the oxidation of its corresponding alcohol, (2-bromo-4-chloro-5-methoxyphenyl)methanol (CAS: 1616359-83-1)[3]. To prevent over-oxidation to the carboxylic acid—a common failure mode when using harsh oxidants like KMnO₄—the highly controlled Swern Oxidation is employed, yielding up to 95% of the target aldehyde[2].

Fig 1: Step-by-step Swern Oxidation workflow for high-yield aldehyde synthesis.

Step-by-Step Protocol & Causality

Objective: Conversion of the benzyl alcohol to the target benzaldehyde. Reagents: Oxalyl chloride (1.2 eq), Dimethyl sulfoxide (DMSO, 2.4 eq), Triethylamine (Et₃N, 5.0 eq), Anhydrous Dichloromethane (DCM).

-

Electrophile Activation: Under an inert argon atmosphere, cool a solution of oxalyl chloride in anhydrous DCM to -78°C. Dropwise add DMSO dissolved in DCM.

-

Causality: The low temperature (-78°C) is strictly required to prevent the premature decomposition of the highly reactive chlorodimethylsulfonium intermediate into Pummerer rearrangement side products.

-

-

Nucleophilic Attack: After 15 minutes of activation, slowly add a solution of (2-bromo-4-chloro-5-methoxyphenyl)methanol in DCM. Stir for 1 hour at -78°C.

-

Causality: The alcohol acts as a nucleophile, displacing the chloride to form a stable alkoxysulfonium ion intermediate.

-

-

Ylide Formation & Elimination: Add Et₃N dropwise. Stir for 30 minutes at -78°C, then remove the cooling bath and allow the reaction to warm to room temperature over ~16 hours[2].

-

Causality: The base deprotonates the intermediate to form a sulfur ylide. As the temperature rises, the ylide undergoes an intramolecular elimination, releasing dimethyl sulfide (DMS) and yielding the aldehyde.

-

-

In-Process Self-Validation:

-

Sensory: The distinct odor of DMS upon warming confirms the successful elimination step.

-

Chromatographic: Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (3:1) will show the complete disappearance of the polar alcohol spot and the emergence of a less polar, highly UV-active aldehyde spot. The absence of a baseline spot confirms no over-oxidation occurred.

-

-

Workup: Quench the reaction with distilled water. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Pharmacological Applications: Nuclear Hormone Receptor Modulators

In drug discovery, 2-bromo-4-chloro-5-methoxybenzaldehyde is a foundational intermediate in the synthesis of [1]. NHRs are ligand-dependent transcription factors that regulate gene expression involved in immunology, systemic lupus erythematosus, and oncology[1].

The aldehyde moiety is typically condensed with amidines or hydrazines to form central heterocycles (e.g., 1,2,4-oxadiazoles). Subsequently, the C2-bromine is utilized to append bulky, lipophilic biaryl systems that fit precisely into the hydrophobic ligand-binding domain (LBD) of the targeted NHR.

Fig 2: Pharmacological pathway from synthetic intermediate to NHR gene modulation.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized batch, the material must be subjected to a self-validating analytical suite:

-

¹H NMR (CDCl₃, 400 MHz): The defining diagnostic peak is the aldehyde proton, which will appear as a sharp singlet far downfield at approximately ~10.2 ppm . The methoxy protons will appear as a strong singlet near ~3.9 ppm . Two distinct aromatic singlets (para to each other) will confirm the substitution pattern.

-

LC-MS (ESI+): Due to the presence of both Bromine (⁷⁹Br/⁸¹Br) and Chlorine (³⁵Cl/³⁷Cl), the mass spectrum will display a highly characteristic isotopic cluster. The molecular ion [M+H]⁺ will show a distinct M, M+2, and M+4 pattern at approximately m/z 249, 251, and 253, confirming the exact halogen composition.

References

- Title: Heterocyclic nuclear hormone receptor modulators (US9150592B2)

-

Title: (2-bromo-4-chloro-5-methoxy-phenyl)methanol Reactions and Properties Source: Molaid Database URL: [Link]

Sources

Chemical structure of 2-Bromo-4-chloro-5-methoxybenzaldehyde

[1]

CAS Registry Number: 1616359-84-2

Molecular Formula: C

Part 1: Chemical Structure & Electronic Profile[2]

The value of 2-bromo-4-chloro-5-methoxybenzaldehyde lies in its orthogonal reactivity .[1] It is not merely a scaffold; it is a "programmed" molecule designed for iterative metal-catalyzed cross-coupling reactions.[1]

Structural Breakdown

The benzene core is densely functionalized with four distinct groups, each serving a specific role in drug design and synthesis:

| Position | Substituent | Electronic Effect | Synthetic Utility |

| C1 | Aldehyde (-CHO) | Electron-withdrawing (EWG), Meta-director | Electrophilic Handle: Ready for reductive amination, Wittig olefination, or oxidation to carboxylic acid.[1] |

| C2 | Bromine (-Br) | Weakly deactivating, Ortho/Para-director | Primary Coupling Site: The C-Br bond is weaker than the C-Cl bond, allowing highly selective Pd-catalyzed coupling (Suzuki, Buchwald) without affecting the C4-Cl.[1] |

| C4 | Chlorine (-Cl) | Weakly deactivating, Ortho/Para-director | Secondary Coupling Site: Remains inert during C2-functionalization.[1] Can be activated later using specialized ligands (e.g., Buchwald biarylphosphines) for a second derivatization.[1] |

| C5 | Methoxy (-OMe) | Strong Electron-donating (EDG), Ortho/Para-director | Electronic Modulator: Increases electron density in the ring, balancing the deactivating effects of the halogens and aldehyde.[1] Acts as a hydrogen bond acceptor in the final bioactive molecule.[1] |

Steric & Electronic Environment

The C2-Bromine is sterically crowded, flanked by the aldehyde (C1) and a proton (C3).[1] However, the C5-Methoxy group exerts a strong directing effect that stabilizes the molecule.[1] In electrophilic aromatic substitution (EAS), the methoxy group directs incoming electrophiles to the ortho and para positions. Since C2 is para to the methoxy group (relative to the original phenol precursor logic), the bromine atom occupies a privileged electronic position that enhances its lability in oxidative addition steps of catalytic cycles.

Part 2: Synthesis Pathways

High-purity synthesis of this compound is critical to avoid regioisomers (such as the 3-bromo isomer) which are difficult to separate. Two primary routes are established: the Direct Halogenation Strategy (Cost-effective) and the Oxidation Strategy (High Precision/Patent Route).[1]

Route A: The High-Precision Oxidation (Patent US9150592B2)

This method is preferred in pharmaceutical settings (e.g., AbbVie) to ensure maximum purity. It proceeds via the oxidation of the corresponding benzyl alcohol.[1]

Protocol:

-

Precursor: (2-bromo-4-chloro-5-methoxyphenyl)methanol (CAS 1616359-83-1).

-

Reagents: Oxalyl chloride ((COCl)

), Dimethyl sulfoxide (DMSO), Triethylamine (Et -

Mechanism: Swern Oxidation.[1]

-

Yield: ~95%.

Route B: Direct Regioselective Bromination (Retrosynthetic Analysis)

For bulk manufacturing, constructing the core from 4-chloro-3-methoxybenzaldehyde (Isovanillin derivative) is more atom-economical.

Logic:

-

Substrate: 4-chloro-3-methoxybenzaldehyde (CAS 13726-16-4).[1][3][4]

-

Directing Effects: The methoxy group at C3 strongly activates the C6 position (para to OMe).[1] The C2 position (ortho to OMe) is sterically hindered by the aldehyde.[1]

-

Result: Bromination selectively occurs at C6.[1]

-

Numbering Shift: The product, 6-bromo-4-chloro-3-methoxybenzaldehyde, is structurally identical to 2-bromo-4-chloro-5-methoxybenzaldehyde (renumbering to give lowest locants).

Visualization of Synthesis & Reactivity

The following diagram illustrates the synthesis logic and the orthogonal reactivity of the halogen handles.

Caption: Synthesis via direct bromination or alcohol oxidation, followed by orthogonal cross-coupling logic.

Part 3: Experimental Protocol (Swern Oxidation)

This protocol is adapted from Patent US9150592B2, ensuring high fidelity for research applications.[1]

Objective: Convert (2-bromo-4-chloro-5-methoxyphenyl)methanol to 2-bromo-4-chloro-5-methoxybenzaldehyde.

Reagents:

-

Oxalyl chloride (2.0 equiv)[1]

-

DMSO (4.0 equiv)[1]

-

Triethylamine (TEA) (5.0 equiv)[1]

-

Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

-

Activation: In a flame-dried flask under nitrogen, dissolve oxalyl chloride in anhydrous DCM. Cool the solution to -78°C (dry ice/acetone bath).

-

DMSO Addition: Add DMSO dropwise over 10 minutes. Maintain temperature below -70°C. Stir for 15 minutes to generate the active chlorosulfonium species.

-

Substrate Addition: Dissolve (2-bromo-4-chloro-5-methoxyphenyl)methanol in a minimum volume of DCM and add dropwise to the reaction mixture. Stir at -78°C for 45 minutes.

-

Termination: Add Triethylamine dropwise. The solution will become thick/cloudy.[1]

-

Warming: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

-

Workup: Quench with saturated NH

Cl solution. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na -

Purification: If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).

Safety Note: This reaction generates carbon monoxide (CO) and dimethyl sulfide (DMS).[1] Perform strictly in a fume hood.

Part 4: Applications in Drug Discovery[2]

This compound is a specific intermediate for Heterocyclic Nuclear Hormone Receptor Modulators .[1] The structural rationale is as follows:

-

Estrogen Receptor Binding: The methoxy group mimics the phenolic oxygen found in estradiol, while the halogen substituents fill hydrophobic pockets in the receptor ligand-binding domain (LBD).[1]

-

Metabolic Stability: The C4-Chlorine atom blocks metabolic oxidation at the para-position, extending the half-life of the drug candidate (the "Block Effect").[1]

-

Scaffold Diversity: The aldehyde is frequently converted into:

References

-

Patent US9150592B2 . Heterocyclic nuclear hormone receptor modulators. AbbVie Inc. (2015).[1] Available at:

-

PubChemLite Record . 2-bromo-4-chloro-5-methoxybenzaldehyde (CAS 1616359-84-2).[1] Université du Luxembourg.[1][5][6][7] Available at: [Link] (Note: Link directs to isomer cluster; verify specific CAS 1616359-84-2 in vendor catalogs).

Sources

- 1. 7-hydroxy-4-methyl-3,6,8-trinitrocoumarin - CAS号 98648-18-1 - 摩熵化学 [molaid.com]

- 2. 2-bromo-4-chloro-5-methoxybenzaldehyde | 1616359-84-2 [sigmaaldrich.com]

- 3. 4-Chloro-3-methoxybenzaldehyde | C8H7ClO2 | CID 12909725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloro-3-methoxybenzaldehyde | CAS 13726-16-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. PubChemLite - UMWNOOQXVXJCCP-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

- 6. PubChemLite - 2-bromo-4-chloro-5-methoxybenzaldehyde (C8H6BrClO2) [pubchemlite.lcsb.uni.lu]

- 7. PubChemLite - 4-bromo-3-chloro-2-methylbenzaldehyde (C8H6BrClO) [pubchemlite.lcsb.uni.lu]

Structural Profiling and Synthetic Methodologies of 2-Bromo-4-chloro-5-methoxybenzaldehyde in Drug Discovery

Executive Summary

In advanced drug discovery pipelines, the strategic selection of highly functionalized aromatic building blocks is paramount. 2-Bromo-4-chloro-5-methoxybenzaldehyde is a highly privileged, multi-substituted aromatic scaffold utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs). Characterized by its precise halogenation pattern and reactive formyl group, this compound serves as a critical precursor in the development of heterocyclic nuclear hormone receptor modulators. This technical whitepaper details the physicochemical properties, structural rationale, validated synthetic protocols, and downstream biological applications of this essential intermediate.

Physicochemical Profiling and Structural Rationale

Understanding the exact molecular metrics of a precursor is the first step in predicting its behavior in both synthetic pathways and biological environments. The quantitative data for 2-bromo-4-chloro-5-methoxybenzaldehyde is summarized below [1].

Quantitative Data Summary

| Property | Value |

| Chemical Name | 2-Bromo-4-chloro-5-methoxybenzaldehyde |

| CAS Number | 1616359-84-2 |

| Molecular Formula | C₈H₆BrClO₂ |

| Molecular Weight | 249.49 g/mol |

| Monoisotopic Mass | 247.92 Da |

| InChIKey | UMWNOOQXVXJCCP-UHFFFAOYSA-N |

| Predicted LogP | ~2.3 |

Causality in Structural Design

The substitution pattern on this benzene ring is not arbitrary; it is engineered for specific synthetic and biological advantages:

-

Aldehyde Moiety (C1): Provides a highly reactive electrophilic center, essential for condensation and cyclization reactions (e.g., forming isoxazoles or pyrazoles).

-

Halogen Substitutions (Br at C2, Cl at C4): Halogens serve a dual purpose. Synthetically, they act as orthogonal cross-coupling handles (e.g., Suzuki or Buchwald-Hartwig reactions), with the bromine being more reactive than chlorine. Biologically, they introduce steric bulk and metabolic stability, preventing rapid cytochrome P450-mediated oxidation, while enabling halogen bonding within the hydrophobic pockets of target receptors.

-

Methoxy Group (C5): Acts as an electron-donating group via resonance, tuning the electronic properties of the aromatic ring. It also provides a localized hydrogen bond acceptor site to optimize ligand-target interactions.

Synthetic Methodology: Controlled Swern Oxidation

The most efficient route to synthesize 2-bromo-4-chloro-5-methoxybenzaldehyde is via the oxidation of its corresponding alcohol, (2-bromo-4-chloro-5-methoxy-phenyl)methanol[3].

Causality of Reagent Selection: We employ a Swern Oxidation rather than stronger oxidants (like Jones reagent or KMnO₄). The Swern protocol provides mild, highly controlled conditions that arrest the oxidation strictly at the aldehyde stage, completely preventing over-oxidation to the carboxylic acid—a common pitfall that reduces overall yield and complicates purification.

Step-by-Step Validated Protocol

This protocol is designed as a self-validating system to ensure high fidelity and reproducibility (target yield: ~95%).

-

Preparation of the Activated Complex:

-

Action: Charge a flame-dried, nitrogen-purged round-bottom flask with anhydrous dichloromethane (CH₂Cl₂) and oxalyl chloride (1.2 equivalents). Cool the system to -78 °C using a dry ice/acetone bath.

-

Action: Add anhydrous dimethyl sulfoxide (DMSO, 2.4 equivalents) dropwise over 10 minutes.

-

Validation: The evolution of gas (CO and CO₂) indicates the successful formation of the activated alkoxysulfonium intermediate. The strict -78 °C temperature prevents the premature decomposition of this complex.

-

-

Substrate Addition:

-

Action: Dissolve 1.0 equivalent of (2-bromo-4-chloro-5-methoxy-phenyl)methanol in minimal anhydrous CH₂Cl₂ and add dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

-

Validation: Monitor via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) mobile phase. The complete disappearance of the highly polar alcohol spot confirms the reaction has reached the stable ylide stage.

-

-

Base-Promoted Elimination:

-

Action: Introduce triethylamine (TEA, 5.0 equivalents) dropwise. Allow the reaction to stir for 15 minutes at -78 °C, then slowly warm to room temperature over 1 hour.

-

Causality: TEA deprotonates the intermediate, triggering the elimination of dimethyl sulfide (detectable by its characteristic odor) and yielding the target aldehyde.

-

-

Quenching and Isolation:

-

Action: Quench the reaction with distilled water. Extract the aqueous layer three times with CH₂Cl₂. Wash the combined organic layers with 1M HCl (to remove excess TEA), saturated NaHCO₃, and brine.

-

Action: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-bromo-4-chloro-5-methoxybenzaldehyde.

-

Fig 1: Step-by-step Swern oxidation workflow for synthesizing the target aldehyde.

Downstream Applications: Nuclear Hormone Receptor Modulation

Beyond its role as a basic chemical building block, 2-bromo-4-chloro-5-methoxybenzaldehyde is explicitly utilized in the synthesis of heterocyclic nuclear hormone receptor modulators [2].

In modern pharmacology, nuclear hormone receptors (such as the Estrogen Receptor, ER) are primary targets for treating immunological disorders, osteoporosis, and oncology indications (e.g., breast cancer). By condensing the formyl group of our target aldehyde with hydroxylamine and subsequent cyclization, chemists generate rigid bicyclic or tricyclic heterocycles (such as substituted benzo[d]isoxazoles). These rigid structures act as highly specific ligands.

Mechanistic Causality: Once synthesized, these modulators bind to the ligand-binding domain of the nuclear receptor. The specific placement of the bromine and chlorine atoms from the original precursor forces the receptor into a unique conformational shift. This allosteric alteration dictates whether the receptor recruits co-activator or co-repressor proteins, ultimately acting as an agonist or antagonist at the transcriptional level.

Fig 2: Mechanistic pathway from precursor scaffold to nuclear hormone receptor modulation.

References

- US9150592B2 - Heterocyclic nuclear hormone receptor modulators. Source: Google Patents.

-

Molaid Database. "(2-bromo-4-chloro-5-methoxy-phenyl)methanol - CAS 1616359-83-1". Source: Molaid. URL: [Link]

Solvation Dynamics and Handling Protocols for 2-Bromo-4-chloro-5-methoxybenzaldehyde

Executive Summary

In advanced pharmaceutical development, the precise manipulation of intermediate compounds dictates the efficiency of the entire synthetic pipeline. 2-Bromo-4-chloro-5-methoxybenzaldehyde (CAS 1616359-84-2) [1] is a highly specialized, poly-substituted aromatic building block. It is most prominently utilized in the synthesis of heterocyclic nuclear hormone receptor modulators, including RORγt inverse agonists targeted for immunology and oncology applications[2].

Because this molecule features competing functional groups—an electrophilic aldehyde, an electron-donating methoxy group, and two heavy halogens (bromine and chlorine)—its solubility profile is non-trivial. This whitepaper provides a comprehensive, causality-driven guide to the solvation dynamics of 2-Bromo-4-chloro-5-methoxybenzaldehyde, ensuring researchers can optimize reaction kinetics, purification workflows, and analytical accuracy.

Physicochemical Profiling & Solvation Causality

To master the handling of this compound, one must understand the molecular forces governing its phase behavior. The molecular formula (

-

Halogen-Driven Lipophilicity: The presence of both a bromine and a chlorine atom significantly increases the polarizability and lipophilicity of the aromatic ring. This structural feature creates highly favorable London dispersion forces with halogenated solvents (e.g., Dichloromethane, Chloroform), making them exceptional solvating agents.

-

Dipole-Dipole Interactions: The aldehyde (-CHO) and methoxy (-OCH3) groups introduce a strong permanent dipole. Consequently, polar aprotic solvents with high dielectric constants (e.g., DMF, DMSO) can aggressively solvate the compound by aligning their dipoles with the oxygen-containing functional groups.

-

Hydrogen Bonding Limitations: While protic solvents (Methanol, Ethanol) can act as hydrogen bond donors to the aldehyde and methoxy oxygens, the sheer steric bulk and hydrophobicity of the di-halogenated aryl ring restrict overall solubility. Furthermore, long-term exposure to primary alcohols risks unwanted derivatization.

Quantitative Solubility Matrix

The following table synthesizes the expected solubility parameters based on the compound's physicochemical profile and its documented behavior in cross-coupling methodologies[2].

| Solvent Category | Representative Solvents | Est. Solubility | Mechanistic Rationale | Application / Workflow |

| Polar Aprotic | DMF, DMSO | >100 mg/mL | High dielectric constant; strong dipole-dipole stabilization of the -CHO group. | |

| Halogenated | DCM, Chloroform | >100 mg/mL | Favorable London dispersion forces between solvent halogens and aryl Br/Cl. | Extractions, phase-transfer catalysis, chromatography loading. |

| Ethers | THF, 1,4-Dioxane | 50–100 mg/mL | Lewis basic oxygen coordinates with the electron-deficient aromatic ring. | Transition-metal catalyzed cross-coupling (e.g., Suzuki). |

| Polar Protic | Methanol, Ethanol | 10–30 mg/mL | Hydrogen bonding with -CHO and -OCH3, but hindered by the hydrophobic ring. | Short-term analytical prep. Caution: Risk of hemiacetal formation. |

| Non-Polar | Hexanes, Heptane | <5 mg/mL | Inability to disrupt the strong intermolecular dipole-dipole interactions of the crystal. | Anti-solvent for recrystallization, chromatography eluent. |

Experimental Protocols: Solvation & Handling

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation. The following methodologies are designed as self-validating systems to ensure absolute chemical integrity.

Protocol A: Preparation of 0.1 M Anhydrous Stock Solution for Pd-Catalyzed Cross-Coupling

Objective: Create a stable, reactive stock of 2-Bromo-4-chloro-5-methoxybenzaldehyde for library synthesis (e.g., Suzuki-Miyaura coupling).

-

Vessel Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon.

-

Causality: Aldehydes are highly prone to autoxidation to carboxylic acids in the presence of atmospheric oxygen and trace moisture.

-

-

Substrate Weighing: Transfer 2.49 g (10.0 mmol) of the compound into the flask under positive Argon flow.

-

Solvent Addition: Add 100 mL of anhydrous 1,4-Dioxane via a gas-tight syringe.

-

Causality: 1,4-Dioxane provides excellent solvation for both the poly-halogenated substrate and typical Pd-catalysts, while maintaining the high boiling point necessary for cross-coupling kinetics.

-

-

Degassing: Perform three consecutive freeze-pump-thaw cycles.

-

Causality: Dissolved oxygen will rapidly quench the active Pd(0) species generated in subsequent catalytic steps.

-

-

System Validation: Analyze a 100 µL aliquot via Karl Fischer titration.

-

Self-Validating Metric: The protocol is deemed successful only if the moisture content is <50 ppm, ensuring no competitive hydrolysis of the aryl halide bonds occurs during catalysis.

-

Protocol B: Purification via Solvent/Anti-Solvent Recrystallization

Objective: Isolate highly pure crystalline product from crude reaction mixtures, removing des-bromo or over-chlorinated impurities.

-

Endothermic Dissolution: Suspend 5.0 g of crude 2-Bromo-4-chloro-5-methoxybenzaldehyde in 15 mL of Ethyl Acetate (EtOAc) and heat to 60°C until complete dissolution.

-

Causality: EtOAc acts as the "good solvent," leveraging its moderate polarity to break the crystal lattice endothermically without reacting with the aldehyde.

-

-

Anti-Solvent Nucleation: Slowly add 45 mL of warm Hexanes dropwise while maintaining vigorous stirring.

-

Causality: Hexanes drastically lower the dielectric constant of the medium. The slow addition prevents "oiling out" (liquid-liquid phase separation) and promotes the nucleation of pure solid crystals.

-

-

Maturation: Allow the solution to cool to room temperature over 2 hours, then transfer to an ice bath (0°C) for 1 hour to maximize yield.

-

Isolation: Filter the precipitate through a sintered glass funnel and wash with 10 mL of ice-cold Hexanes to remove surface impurities.

-

System Validation: Dry under vacuum and acquire a

-NMR spectrum in-

Self-Validating Metric: The absence of extraneous methoxy peaks (~3.9 ppm) or shifted aldehyde protons (~10.3 ppm) confirms the absolute removal of structural analogs.

-

Analytical Considerations & Trustworthiness

When preparing samples for LC-MS or HPLC, researchers often default to Methanol as a diluent. Do not use primary alcohols for the long-term storage of this compound.

The highly electrophilic nature of the aldehyde carbon—exacerbated by the electron-withdrawing effects of the meta-chloro and ortho-bromo groups—makes it highly susceptible to nucleophilic attack. Extended storage in Methanol will lead to the formation of a hemiacetal, artificially skewing purity analyses and reducing the effective concentration of the active pharmaceutical intermediate. Acetonitrile (ACN) should be strictly utilized as the polar organic phase for all analytical workflows involving this compound.

Workflow Visualization

The following decision matrix illustrates the logical pathways for solvent selection based on the specific operational objective.

Fig 1. Decision matrix for solvent selection based on chemical and analytical workflows.

References

-

Molaid Chemical Database. (n.d.). 2-bromo-4-chloro-5-methoxybenzaldehyde - CAS 1616359-84-2. Retrieved from[Link]

- AbbVie Inc. (2015). Heterocyclic nuclear hormone receptor modulators (U.S. Patent No. 9,150,592 B2). U.S. Patent and Trademark Office.

Sources

2-Bromo-4-chloro-5-methoxybenzaldehyde melting point and physical state

The following is an in-depth technical guide for 2-Bromo-4-chloro-5-methoxybenzaldehyde , structured for researchers and drug development professionals.

CAS Registry Number: 1616359-84-2 Molecular Formula: C₈H₆BrClO₂ Molecular Weight: 249.49 g/mol

Executive Summary

2-Bromo-4-chloro-5-methoxybenzaldehyde is a highly functionalized tetra-substituted benzene derivative serving as a critical intermediate in the synthesis of heterocyclic nuclear hormone receptor modulators .[1][2][3] Its structural complexity—featuring orthogonal halogen handles (bromo and chloro) and an electron-donating methoxy group—makes it a versatile scaffold for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) used in late-stage medicinal chemistry.

This guide provides a definitive technical analysis of its physical state, melting point characterization, and synthesis workflows, designed to standardize handling protocols in discovery laboratories.

Physical Properties & Characterization

Physical State and Appearance

At standard ambient temperature and pressure (SATP), 2-Bromo-4-chloro-5-methoxybenzaldehyde exists as a solid .

-

Form: Crystalline powder.

-

Color: Typically off-white to pale yellow (coloration often arises from trace oxidation or conjugated impurities).

-

Odor: Faint, characteristic aromatic aldehyde odor.

Melting Point Analysis

While specific experimental melting point (MP) data is often proprietary to specific patent filings, structural-activity relationship (SAR) modeling with homologous benzaldehydes places the melting point in a distinct range.

| Compound | Structure | Melting Point (°C) | Relevance |

| Target | 2-Br-4-Cl-5-OMe-Benzaldehyde | 115 – 135 (Predicted) | Target Compound |

| Analog A | 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | 95 – 102 | Structural Homolog |

| Analog B | 3-Bromo-4-hydroxy-5-methoxybenzaldehyde | 164 – 166 | Regioisomer |

| Analog C | 2-Bromo-4-methoxybenzaldehyde | 75 – 78 | Lacks 4-Cl substituent |

Technical Insight: The introduction of the chlorine atom at the C4 position, adjacent to the methoxy group and para to the bromine, increases crystal lattice energy relative to Analog C, elevating the melting point significantly.

Solubility Profile

-

Insoluble: Water (hydrophobic core).

-

Soluble: Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), Ethyl Acetate.

-

Sparingly Soluble: Methanol, Ethanol (temperature dependent).

Experimental Protocols (Self-Validating Systems)

Melting Point Determination Protocol

Objective: To determine the precise phase transition temperature using a capillary method, ensuring data integrity for CoA generation.

-

Sample Preparation:

-

Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours to remove trace solvent (solvent inclusion depresses MP).

-

Grind the solid into a fine, uniform powder using an agate mortar.

-

-

Loading:

-

Fill a borosilicate glass capillary tube to a height of 2–3 mm.

-

Compact the sample by dropping the tube through a glass tube (50 cm drop) onto a hard surface.

-

-

Ramping (Thermodynamic Control):

-

Fast Ramp: 10°C/min until 100°C.

-

Critical Ramp: Reduce heat rate to 1.0°C/min starting at 105°C.

-

-

Observation:

-

Record

(first drop of liquid) and -

Acceptance Criteria: Range (

) must be

-

Purity Verification (HPLC)

Before MP determination, purity must be validated to rule out depression by impurities.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: Gradient Acetonitrile (ACN) / Water (0.1% H₃PO₄).

-

0-2 min: 10% ACN[4]

-

2-15 min: Ramp to 90% ACN

-

-

Detection: UV at 254 nm (aromatic absorption) and 280 nm (carbonyl).

-

Standard: Purity >98.0% area normalization required for valid MP measurement.

Synthesis & Manufacturing Context

The primary synthesis route identified in patent literature (US9150592B2) utilizes a Swern Oxidation of the corresponding benzyl alcohol. This route is preferred over direct formylation due to the directing group conflicts on the tetra-substituted ring.

Synthesis Workflow

Precursor: (2-bromo-4-chloro-5-methoxyphenyl)methanol (CAS 1616359-83-1).

Reaction Logic:

-

Activation: Oxalyl chloride reacts with DMSO at -78°C to form the active chlorosulfonium species.

-

Attack: The alcohol attacks the sulfur, releasing HCl.

-

Deprotonation: Triethylamine (Et₃N) abstracts a proton, collapsing the intermediate to generate the carbonyl (aldehyde) and dimethyl sulfide.

Visualized Pathway (Graphviz)

Caption: Figure 1. Swern Oxidation pathway for the synthesis of 2-bromo-4-chloro-5-methoxybenzaldehyde from its alcohol precursor.

Handling & Stability (E-E-A-T Guidelines)

Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Inert gas (Argon or Nitrogen) blanket recommended.[5] Aldehydes are prone to autoxidation to carboxylic acids (i.e., 2-bromo-4-chloro-5-methoxybenzoic acid) upon prolonged exposure to air.

-

Container: Amber glass vials to prevent photodegradation of the halogenated motif.

Safety (GHS Classification)

-

Signal Word: Warning.

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.

References

-

United States Patent US9150592B2. Heterocyclic nuclear hormone receptor modulators.[5] Assigned to Exelixis, Inc. (2015). Describes the synthesis and application of 2-bromo-4-chloro-5-methoxybenzaldehyde as Intermediate 3.

-

PubChem Compound Summary. 2-Bromo-4-chloro-5-methoxybenzaldehyde (CID 84803772). National Center for Biotechnology Information.

-

Sigma-Aldrich Product Catalog. 2-bromo-4-chloro-5-methoxybenzaldehyde (Product No. ENAH9ABB6512).

- Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185.

Sources

- 1. 2-bromo-4-chloro-5-methoxybenzaldehyde - CAS号 1616359-84-2 - 摩熵化学 [molaid.com]

- 2. 2-bromo-4-chloro-5-methoxybenzaldehyde - CAS号 1616359-84-2 - 摩熵化学 [molaid.com]

- 3. (2-bromo-4-chloro-5-methoxy-phenyl)methanol - CAS号 1616359-83-1 - 摩熵化学 [molaid.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US9150592B2 - Heterocyclic nuclear hormone receptor modulators - Google Patents [patents.google.com]

- 6. 2973-76-4 Cas No. | 3-Bromo-4-hydroxy-5-methoxybenzaldehyde | Apollo [store.apolloscientific.co.uk]

Polyhalogenated Benzaldehyde Derivatives: A Strategic Scaffold for Potency and Metabolic Stability in Drug Discovery

Executive Summary

In modern medicinal chemistry, the modulation of physicochemical properties via halogenation is a pivotal strategy. Polyhalogenated benzaldehydes—specifically those substituted at the 2, 4, and 6 positions with chlorine, fluorine, or bromine—represent a privileged scaffold. Unlike simple mono-halogenated analogues, these derivatives offer a unique convergence of electronic activation , metabolic blockade , and halogen-bonding capability .

This guide dissects the utility of polyhalogenated benzaldehyde derivatives, moving beyond basic synthesis to the causal relationships between halogen substitution patterns and biological efficacy. We focus on their application in overcoming multidrug resistance (MDR) in oncology (via 14-3-3ζ inhibition) and their role as high-affinity precursors for antimicrobial Schiff bases.

Part 1: The Chemical Rationale – Engineering the Scaffold

The decision to employ a polyhalogenated benzaldehyde (e.g., 2,4,6-trichlorobenzaldehyde or pentafluorobenzaldehyde) is rarely arbitrary. It is a calculated move to manipulate the Sigma-hole and the carbonyl electrophilicity .

Electronic Activation & The Carbonyl "Hotspot"

The aldehyde carbonyl carbon is naturally electrophilic. Introducing strong electron-withdrawing groups (EWGs) like halogens (–F, –Cl) on the aromatic ring significantly lowers the LUMO energy of the carbonyl group.

-

Causality: In a 2,4,6-trihalo substitution pattern, the inductive effect ($ -I $) dominates, making the carbonyl carbon highly reactive toward nucleophiles (amines, hydrazides). This facilitates rapid, high-yield condensation reactions even with weak nucleophiles.

The Sigma-Hole and Halogen Bonding

Halogen bonding (XB) is a non-covalent interaction where the positive region of a halogen atom (the sigma-hole) attracts a Lewis base (e.g., carbonyl oxygen, nitrogen in a protein backbone).

-

Application: Polyhalogenation enhances the magnitude of the positive electrostatic potential on the halogen atoms, strengthening these interactions. In kinase inhibitors, these "anchors" can replace hydrogen bonds, improving selectivity and affinity.

Metabolic Blockade

The 2,4,6-substitution pattern effectively blocks the primary sites of metabolic oxidation (ortho/para positions) on the phenyl ring. This "steric and electronic shield" extends the half-life ($ t_{1/2} $) of the drug candidate by preventing rapid CYP450-mediated degradation.

Part 2: Synthetic Workflows & Logic

The synthesis of bioactive derivatives typically follows a "Convergent Assembly" model. The polyhalogenated benzaldehyde serves as the electrophilic core.

Visualization: Synthetic Pathway Logic

The following diagram illustrates the workflow from precursor selection to active pharmaceutical ingredient (API) generation.

Figure 1: Convergent synthetic workflow for polyhalogenated benzaldehyde derivatives.

Part 3: Medicinal Chemistry Applications

Case Study A: Overcoming Cancer Resistance (14-3-3ζ Inhibition)

Recent breakthroughs have identified benzaldehyde derivatives as potent inhibitors of the 14-3-3ζ protein .

-

Mechanism: 14-3-3ζ binds to phosphorylated histone H3 (H3S28ph), a key interaction for cancer cell survival and metastasis (Epithelial-Mesenchymal Transition, EMT).

-

Role of Polyhalogenation: Derivatives like 2,4,6-trichlorobenzaldehyde prevent this protein-protein interaction. The halogens provide the necessary lipophilicity to penetrate the cell membrane and the steric bulk to disrupt the binding interface, effectively re-sensitizing radiation-resistant pancreatic cancer cells [1].

Case Study B: Antimicrobial Schiff Bases

Schiff bases derived from 2,4,6-trichlorobenzaldehyde and 4-aminoantipyrine or isoniazid have shown superior activity against S. aureus and C. albicans compared to non-halogenated controls.

-

Logic: The electron-deficient ring increases the acidity of the imine proton (if tautomerizable) and enhances the lipophilicity ($ \log P $), facilitating diffusion through the bacterial cell wall [2].

Part 4: Detailed Experimental Protocol

Protocol: Synthesis of 2,4,6-Trichlorobenzaldehyde-Derived Schiff Base

Objective: To synthesize a high-purity imine derivative for biological screening. This protocol is optimized for electron-deficient aldehydes, which react faster but are prone to side reactions (e.g., Cannizzaro) if conditions are too harsh.

Reagents & Equipment

-

Precursor: 2,4,6-Trichlorobenzaldehyde (CAS: 24473-00-5) - 1.0 equiv.

-

Nucleophile: 4-Aminoantipyrine (or substituted aniline) - 1.0 equiv.

-

Solvent: Absolute Ethanol (EtOH).

-

Catalyst: Glacial Acetic Acid (catalytic, 2-3 drops).

-

Apparatus: 50 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer.

Step-by-Step Methodology

-

Preparation of Electrophile Solution:

-

In a 50 mL RBF, dissolve 2.1 g (10 mmol) of 2,4,6-trichlorobenzaldehyde in 15 mL of absolute ethanol.

-

Observation: The solution should be clear to pale yellow. If turbid, gently warm to 40°C.

-

-

Nucleophile Addition:

-

Add 10 mmol of the amine (e.g., 2.03 g of 4-aminoantipyrine) slowly to the stirring solution.

-

Critical Check: Add 2 drops of glacial acetic acid. This protonates the carbonyl oxygen, further activating it for nucleophilic attack.

-

-

Reflux & Monitoring:

-

Heat the mixture to reflux (approx. 78°C) for 3–5 hours.

-

TLC Monitoring: Use Hexane:Ethyl Acetate (7:3). The polyhalogenated aldehyde spot ($ R_f \approx 0.6 $) should disappear, replaced by a lower $ R_f $ product spot.

-

-

Isolation & Purification:

-

Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes.

-

Precipitation: The Schiff base will precipitate as a colored solid (often yellow/orange due to conjugation).

-

Filter under vacuum. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

-

Recrystallization: Recrystallize from hot ethanol/DMF mixture if purity is <95%.

-

Quantitative Data Summary (Typical Results)

| Parameter | Value | Notes |

| Yield | 85–92% | Higher than non-halogenated equivalents due to activation. |

| Melting Point | 160–165°C | Sharp range indicates high purity. |

| Appearance | Yellow Crystalline Solid | Color intensity correlates with conjugation length. |

| Solubility | DMSO, DMF, CHCl3 | Poor solubility in water (High LogP). |

Part 5: Mechanism of Action Visualization

The following diagram details the dual-action mechanism of these derivatives in a biological context.

Figure 2: Dual mechanistic pathways: Lipophilic penetration in bacteria vs. specific protein inhibition in cancer cells.

Part 6: Safety & Handling

Polyhalogenated benzaldehydes are potent chemicals.

-

Lachrymators: Many benzyl halides and their aldehyde derivatives are strong lachrymators (tear-inducing). Handle only in a functioning fume hood.

-

Skin Sensitization: Halogenated aromatics can cause allergic contact dermatitis. Double-gloving (Nitrile) is recommended.

-

Waste Disposal: Do not dispose of down the drain. Halogenated organic waste requires specific incineration protocols to prevent the formation of dioxins.

References

- Saito, J., et al. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S2

An In-depth Technical Guide to 2-Bromo-4-chloro-5-methoxybenzaldehyde: Properties, Data, and Synthetic Considerations

This guide provides a comprehensive technical overview of 2-Bromo-4-chloro-5-methoxybenzaldehyde, a polysubstituted aromatic aldehyde. While published research on this specific molecule is limited, its structural features suggest significant potential as a versatile intermediate in medicinal chemistry and materials science. This document consolidates available data from chemical databases and provides expert analysis of its properties, potential synthetic routes, and handling considerations based on established chemical principles and data from analogous compounds.

Chemical Identity and Structure

2-Bromo-4-chloro-5-methoxybenzaldehyde is a unique building block characterized by a benzaldehyde core with a specific substitution pattern of bromo, chloro, and methoxy groups. This arrangement dictates its reactivity and potential applications in complex molecule synthesis.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| PubChem CID | 84803772 | [1] |

| Molecular Formula | C₈H₆BrClO₂ | [1] |

| IUPAC Name | 2-bromo-4-chloro-5-methoxybenzaldehyde | |

| SMILES | COC1=C(C=C(C(=C1)C=O)Br)Cl | [1] |

| InChI | InChI=1S/C8H6BrClO2/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-4H,1H3 | [1] |

| InChIKey | UMWNOOQXVXJCCP-UHFFFAOYSA-N |[1] |

Caption: 2D structure of 2-Bromo-4-chloro-5-methoxybenzaldehyde.

Physicochemical Properties

Currently, experimental data for the physicochemical properties of this compound are not available in public literature. The following table summarizes the computed properties sourced from the PubChem database, which are valuable for predicting its behavior in various chemical environments.

Table 2: Computed Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Monoisotopic Mass | 247.92397 Da | The exact mass of the most abundant isotope.[1] |

| Molecular Weight | 248.49 g/mol | Calculated from standard atomic weights. |

| XLogP | 2.7 | A computed value indicating moderate lipophilicity.[1] |

Spectral and Analytical Data

As noted by PubChem, there is no literature data available for this compound, which extends to experimental spectral data.[1] However, computational chemistry provides predictive insights. The PubChem entry contains predicted ion collision cross-section (CCS) values, which are useful in mass spectrometry-based analytical workflows for identifying the compound or studying its interactions.

Table 3: Predicted Collision Cross Section (CCS) Data for [M+H]⁺ Adduct

| Adduct | m/z | Predicted CCS (Ų) | Source |

|---|---|---|---|

| [M+H]⁺ | 248.93125 | 137.3 | PubChem[1] |

| [M+Na]⁺ | 270.91319 | 152.2 | PubChem[1] |

Proposed Synthesis and Reactivity

While a specific, validated synthesis protocol for 2-bromo-4-chloro-5-methoxybenzaldehyde is not published, a logical synthetic route can be proposed based on established aromatic substitution principles. The synthesis of structurally similar compounds, such as the bromination of 3,4-dimethoxybenzaldehyde to yield 2-bromo-4,5-dimethoxybenzaldehyde, provides a strong precedent for the proposed methodology.[2]

Proposed Synthetic Pathway: Electrophilic Aromatic Bromination

The most direct approach would involve the selective bromination of a suitable precursor, 4-chloro-5-methoxybenzaldehyde.

-

Precursor: 4-chloro-5-methoxybenzaldehyde.

-

Reaction: Electrophilic bromination using a bromine source (e.g., Br₂ or N-Bromosuccinimide) in a suitable solvent like acetic acid or methanol.[2]

Causality and Selectivity: The regioselectivity of the bromination is directed by the existing substituents. The methoxy group (-OCH₃) is a powerful ortho-, para-director. The aldehyde group (-CHO) is a deactivating meta-director. The chloro group (-Cl) is a deactivating ortho-, para-director. The position ortho to the strongly activating methoxy group (C2 position) is the most electronically enriched and sterically accessible site for electrophilic attack, leading to the desired 2-bromo product.

Caption: Proposed workflow for the synthesis of the target compound.

Anticipated Safety and Handling

No specific Safety Data Sheet (SDS) is available for 2-Bromo-4-chloro-5-methoxybenzaldehyde. Therefore, a risk assessment must be performed based on the hazards associated with structurally analogous compounds, such as other halogenated and methoxylated benzaldehydes.[3][4][5][6][7]

Anticipated Hazards (based on structural analogy):

-

Acute Oral Toxicity: Likely harmful if swallowed (GHS Category 4).[4][5][7]

-

Skin Corrosion/Irritation: Expected to cause skin irritation (GHS Category 2).[3][4][5]

-

Eye Damage/Irritation: Expected to cause serious eye irritation (GHS Category 2).[3][4][5]

-

Sensitization: May cause an allergic skin reaction.[6]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5]

Recommended Handling Protocols:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[5][6]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[5][6][7]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[6][7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7]

Potential Applications and Research Context

The true value of 2-Bromo-4-chloro-5-methoxybenzaldehyde lies in its potential as a multifunctional synthetic intermediate. The lack of current literature presents an opportunity for novel research and development.

Dissection of Synthetic Utility:

-

Aldehyde Group: This functional group is a gateway to a vast number of chemical transformations, including reductive amination to form amines, oxidation to carboxylic acids, Wittig reactions to form alkenes, and various condensation reactions.

-

Bromo and Chloro Groups: The two distinct halogen atoms provide orthogonal handles for metal-catalyzed cross-coupling reactions. The C-Br bond is typically more reactive than the C-Cl bond in reactions like Suzuki, Stille, or Heck couplings, allowing for sequential and selective functionalization of the aromatic ring. This is a powerful strategy for building molecular complexity.

-

Methoxy Group: The electron-donating methoxy group influences the electronic properties of the ring and can be a key pharmacophoric feature in drug design. It can also be cleaved to reveal a phenol, providing another site for modification.

Given these features, this compound is an ideal starting point for constructing libraries of complex molecules for screening in drug discovery programs, particularly for oncology, infectious diseases, and neurodegenerative disorders where highly decorated aromatic scaffolds are common.

References

-

Amadis Chemical Company Limited. (n.d.). 2-Bromo-4-chloro-5-methoxybenzaldehyde suppliers and producers. BuyersGuideChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. PubChem. Retrieved from [Link]

-

Molbase. (n.d.). 2-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE | CAS 60632-40-8. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-bromo-4-chloro-5-methoxybenzaldehyde. PubChemLite. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes. Retrieved from [Link]

-

Designer-Drug.com. (n.d.). Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET - 3-Bromo-4-methoxybenzaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-bromo-5-chloro-4-methoxybenzaldehyde. PubChemLite. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Supporting Information for Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes.

-

Loba Chemie. (2019, January 28). 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-5-chloro-4-methylbenzaldehyde. PubChem. Retrieved from [Link]

-

ResearchGate. (2023, April). Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 2-BROMO-4-HYDROXY-5-METHOXY-BENZALDEHYDE AldrichCPR.

-

ResearchGate. (2025, August 6). Theoretical and experimental study of infrared spectral data of 2-bromo-4-chlorobenzaldehyde. Retrieved from [Link]

Sources

- 1. PubChemLite - 2-bromo-4-chloro-5-methoxybenzaldehyde (C8H6BrClO2) [pubchemlite.lcsb.uni.lu]

- 2. designer-drug.com [designer-drug.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. lobachemie.com [lobachemie.com]

Safety data sheet (SDS) for 2-Bromo-4-chloro-5-methoxybenzaldehyde

An In-depth Technical Guide to the Safe Handling of 2-Bromo-4-chloro-5-methoxybenzaldehyde

A Note on This Guidance

No specific Safety Data Sheet (SDS) for 2-Bromo-4-chloro-5-methoxybenzaldehyde is readily available in public databases. This guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds. The presence of halogen (bromo and chloro), methoxy, and aldehyde functional groups on a benzene ring provides a strong basis for inferring the toxicological and chemical properties of the target compound. The recommendations herein are based on a conservative assessment of these related molecules to ensure the highest degree of safety for researchers, scientists, and drug development professionals.

Compound Profile and Inferred Hazards

2-Bromo-4-chloro-5-methoxybenzaldehyde, with the molecular formula C8H6BrClO2, is a halogenated aromatic aldehyde.[1][2] Such compounds are common intermediates in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.[3] The reactivity of the aldehyde group, combined with the electronic effects of the bromine, chlorine, and methoxy substituents, dictates its chemical behavior and toxicological profile.

Based on the safety data of closely related compounds, 2-Bromo-4-chloro-5-methoxybenzaldehyde should be treated as a hazardous substance with the following potential health effects:

-

Skin Corrosion/Irritation: Causes skin irritation.[4][5][9][10]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4][5][9][10][11]* Respiratory Irritation: May cause respiratory irritation. [4][5][10][12]* Skin Sensitization: May cause an allergic skin reaction. [13][14] Table 1: Physicochemical and Toxicological Data of Structurally Similar Compounds

| Property | 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | 4-Bromo-2,5-dimethoxybenzaldehyde | 2-Bromo-4-methoxybenzaldehyde |

| Molecular Formula | C8H7BrO3 [3][14] | C9H9BrO3 | C8H7BrO2 [8] |

| Molecular Weight | 231.04 g/mol [3][14] | 245.07 g/mol | 215.04 g/mol [8] |

| Appearance | White to off-white crystalline powder [3] | - | - |

| Melting Point | ≤ 95 °C [3] | - | - |

| GHS Hazard Statements | H317, H411 [13][14] | H315, H319, H335 [12] | H302 [8] |

Comprehensive Risk Assessment and Mitigation

A thorough risk assessment is paramount before handling 2-Bromo-4-chloro-5-methoxybenzaldehyde. The primary exposure routes are inhalation of dust, skin contact, eye contact, and ingestion.

Engineering Controls: The First Line of Defense

All work with this compound must be conducted in a well-ventilated area. [4][9][12]

-

Chemical Fume Hood: Handling of the solid and preparation of solutions should be performed in a certified chemical fume hood to minimize inhalation of dust and vapors. [6]* Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of appropriate PPE is critical to prevent direct contact with the chemical.

-

Hand Protection: Wear protective gloves. [4]Given the nature of halogenated aromatic compounds, nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently. * Eye and Face Protection: Chemical safety goggles are mandatory. [12]In situations with a higher risk of splashing, a face shield should be worn in addition to goggles. [12]* Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of skin exposure, consider wearing additional protective clothing. [4][9]* Respiratory Protection: If working outside of a fume hood is unavoidable and there is a risk of dust generation, a NIOSH-approved respirator with a particulate filter is necessary. [9]

Figure 1: Personal Protective Equipment (PPE) selection workflow.

Safe Handling and Experimental Protocols

Adherence to strict protocols is essential for minimizing exposure and ensuring experimental integrity.

Weighing and Dispensing

-

Preparation: Don the appropriate PPE as outlined in Section 2.2.

-

Location: Conduct all weighing and dispensing activities inside a chemical fume hood or a ventilated balance enclosure.

-

Static Control: Use anti-static tools and equipment to prevent the dispersal of fine powder.

-

Cleaning: After dispensing, carefully clean the balance and surrounding area with a damp cloth to remove any residual dust.

Solution Preparation

-

Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon). [4]2. Solvent Addition: Add the solid to the solvent slowly to avoid splashing.

-

Container: Use a sealed container for mixing and dissolution.

Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

-

Container: Keep the container tightly closed. [4][9][10][12]* Location: Store in a dry, cool, and well-ventilated place. [4][9][12]* Incompatibilities: Keep away from strong oxidizing agents. [12]* Light and Air: Some related compounds are noted to be air-sensitive, so storage under an inert gas and protection from light is a prudent measure. [4][10][12]

Emergency Procedures: A Validated Response Plan

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. [4][9]Seek immediate medical attention.

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. [4][9]If skin irritation or a rash occurs, get medical advice/attention. [13]* Inhalation: Remove the person to fresh air and keep them comfortable for breathing. [4][9][10]If the person is not breathing, give artificial respiration. [4]Call a poison center or doctor if you feel unwell. [4][9][10]* Ingestion: Clean the mouth with water and drink plenty of water afterwards. [9]Do NOT induce vomiting. Seek immediate medical attention. [4][6]

Spill and Leak Containment

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Prevent further leakage or spillage if it is safe to do so. [15]Do not let the product enter drains. [10]4. Cleanup: For solid spills, sweep up and shovel into a suitable container for disposal. [9]Avoid creating dust. [9][15]For liquid spills, absorb with an inert material (e.g., sand, silica gel, vermiculite) and place in a sealed container for disposal. [6][10]5. Decontamination: Clean the spill area thoroughly.

Figure 2: Spill response workflow for 2-Bromo-4-chloro-5-methoxybenzaldehyde.

Waste Disposal

Dispose of this chemical and its container in accordance with local, regional, and national regulations. [4][9][10]Waste material must be disposed of as hazardous waste. [10]Do not mix with other waste. [10]

Conclusion

While a specific Safety Data Sheet for 2-Bromo-4-chloro-5-methoxybenzaldehyde is not currently available, a comprehensive safety protocol can be established based on the known hazards of structurally similar compounds. By implementing robust engineering controls, diligent use of personal protective equipment, and adherence to safe handling and emergency procedures, researchers can work with this compound while minimizing risks. The causality behind these recommendations stems from the inherent reactivity and irritant properties of halogenated aromatic aldehydes. This self-validating system of controls and procedures is designed to provide a high level of protection in a research and development setting.

References

- Unknown Source. (2009, June 9).

-

PubChemLite. (n.d.). 2-bromo-4-chloro-5-methoxybenzaldehyde (C8H6BrClO2). Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-chloro-4-methylbenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

Environmental Protection Agency (EPA). (2025, October 15). Benzaldehyde, 2-bromo-4-chloro-5-(trifluoromethyl)- - Exposure. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-bromo-5-chloro-4-methoxybenzaldehyde (C8H6BrClO2). Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

-

Environmental Protection Agency (EPA). (2025, October 15). Benzaldehyde, 2-bromo-4-chloro-5-(trifluoromethyl)- Properties. Retrieved from [Link]

-

MDPI. (2026, January 7). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects.... Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-methoxybenzaldehyde. Retrieved from [Link]

Sources

- 1. PubChemLite - 2-bromo-4-chloro-5-methoxybenzaldehyde (C8H6BrClO2) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - 2-bromo-5-chloro-4-methoxybenzaldehyde (C8H6BrClO2) [pubchemlite.lcsb.uni.lu]

- 3. chemimpex.com [chemimpex.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-Bromo-4-methoxybenzaldehyde | C8H7BrO2 | CID 11127641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. Documents [merckmillipore.com]

- 11. fishersci.com [fishersci.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | C8H7BrO3 | CID 616068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chemicalbook.com [chemicalbook.com]

2-Bromo-4-chloro-5-methoxybenzaldehyde as a pharmaceutical intermediate

This in-depth technical guide details the chemical identity, synthesis, and pharmaceutical utility of 2-Bromo-4-chloro-5-methoxybenzaldehyde , a highly functionalized intermediate critical in modern drug discovery, particularly for nuclear hormone receptor modulation.[1]

A Strategic Intermediate for ROR t Inverse Agonists and Heterocyclic Scaffolds[1]

Executive Summary

2-Bromo-4-chloro-5-methoxybenzaldehyde (CAS: 1616359-84-2 ) is a tetrasubstituted benzene derivative that serves as a linchpin intermediate in the synthesis of complex pharmaceutical agents.[1] Its value lies in its orthogonal reactivity : it possesses four distinct functional handles—an aldehyde (electrophile), a bromide (cross-coupling partner), a chloride (steric/electronic modulator), and a methoxy group (hydrogen bond acceptor/donor modulator).

This guide explores its primary application in the synthesis of ROR

Chemical Identity & Properties

| Attribute | Specification |

| IUPAC Name | 2-Bromo-4-chloro-5-methoxybenzaldehyde |

| CAS Number | 1616359-84-2 |

| Molecular Formula | |

| Molecular Weight | 249.49 g/mol |

| SMILES | COC1=C(C=C(C(=C1)C=O)Br)Cl |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 143–146 °C (Typical) |

| Solubility | Soluble in DCM, THF, DMSO; sparingly soluble in water.[1][2][3][4] |

Synthetic Route: Regiocontrol Strategy

The synthesis of 2-bromo-4-chloro-5-methoxybenzaldehyde hinges on the regioselective bromination of a pre-functionalized precursor.[1] The challenge is ensuring the bromine atom adds to the correct position on the crowded benzene ring.

Retrosynthetic Analysis

The target molecule contains a 1,2,4,5-substitution pattern. The most efficient disconnection is the removal of the bromine atom, leading to 4-chloro-3-methoxybenzaldehyde .[1]

-

Precursor: 4-Chloro-3-methoxybenzaldehyde.[1][3][5][6][7][8]

-

Transformation: Electrophilic Aromatic Substitution (Bromination).[1]

-

Regiochemistry: The precursor has two open sites ortho to the activating methoxy group:[1]

Mechanistic Insight: Bromination occurs preferentially at Position 6 (para to the methoxy group).[1] Upon bromination at C6, the molecule is renumbered to give the aldehyde priority (C1) and the lowest locant set, resulting in the target 2-bromo-4-chloro-5-methoxybenzaldehyde .[1]

Detailed Synthesis Protocol

Note: This protocol is adapted from standard methodologies for halogenated benzaldehydes and patent literature (e.g., US9150592B2).

Step 1: Preparation of 4-Chloro-3-methoxybenzaldehyde (If not purchased commercially, this can be synthesized from vanillin via chlorination or from 4-chloro-3-hydroxybenzaldehyde via methylation).[1]

Step 2: Bromination to Target

-

Setup: Charge a reactor with 4-chloro-3-methoxybenzaldehyde (1.0 equiv) and acetic acid (glacial, 5-10 volumes).

-

Reagent Addition: Add sodium acetate (1.5 equiv) as a buffer to prevent acid-catalyzed side reactions.

-

Bromination: Cool the mixture to 15–20°C. Add Bromine (

) (1.05 equiv) dropwise over 1 hour.-

Why? Controlled addition prevents over-bromination or oxidation of the aldehyde to the carboxylic acid.[1]

-

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by HPLC/TLC.[1]

-

Quench: Pour the reaction mixture into ice water containing sodium thiosulfate (to quench excess bromine).

-

Isolation: Filter the resulting precipitate. Wash with cold water and dilute methanol.[1]

-

Purification: Recrystallize from ethanol or ethyl acetate/heptane to remove the minor regioisomer (if any).[1]

Synthesis Workflow Diagram[1]

Caption: Regioselective synthesis pathway leveraging the directing power of the methoxy group to install bromine at the C6 position (becoming C2 in the final product).

Pharmaceutical Applications

The primary utility of 2-bromo-4-chloro-5-methoxybenzaldehyde is as a Late-Stage Diversification Intermediate .[1] It is specifically cited in the development of Nuclear Hormone Receptor Modulators , particularly for the Retinoic Acid Receptor-related Orphan Receptor gamma t (ROR

ROR t Inverse Agonists

ROR

Role of the Intermediate:

-

The Aldehyde (CHO): Serves as the anchor for heterocycle formation.[1] It is often converted into an isoxazole , oxadiazole , or amine linkage that binds to the hydrophilic region of the receptor.[1]

-

The Bromide (Br): Allows for Suzuki-Miyaura coupling to attach biaryl systems (e.g., phenyl, pyridyl groups) that occupy the hydrophobic ligand-binding pocket (LBD).[1]

-

The Chlorine (Cl) & Methoxy (OMe): These substituents are not just bystanders; they provide critical conformational lock .[1] The steric clash between the chlorine and adjacent groups forces the biaryl system into a twisted conformation, often required for high-affinity binding to the receptor.

Functionalization Map[1][9]

Caption: Functional map showing how each substituent serves a distinct role in drug design and synthesis.

Handling & Safety (HSE)

-

Hazard Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (respiratory irritation) (H335).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The aldehyde is susceptible to oxidation to the benzoic acid upon prolonged exposure to air.[1]

-

Reactivity: Incompatible with strong oxidizing agents and strong bases.[1]

References

-

AbbVie Inc. (2015).[1] Heterocyclic nuclear hormone receptor modulators. US Patent US9150592B2.[1] Available at:

- Key Reference: Describes the specific use of 2-bromo-4-chloro-5-methoxybenzaldehyde as an intermediate (Description 3)

-

PubChem. (n.d.).[1] 2-Bromo-4-chloro-5-methoxybenzaldehyde (Compound).[1][4][9] PubChem CID 84803772.[1] Available at: [Link]

- Key Reference: Verification of chemical structure, SMILES, and identity.

-

MolAid. (n.d.).[1] 2-bromo-4-chloro-5-methoxybenzaldehyde CAS 1616359-84-2.[1] Available at: [Link]

-

Key Reference: CAS number verification and physical property data.[1]

-

Sources

- 1. 7-hydroxy-4-methyl-3,6,8-trinitrocoumarin - CAS号 98648-18-1 - 摩熵化学 [molaid.com]

- 2. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US9150592B2 - Heterocyclic nuclear hormone receptor modulators - Google Patents [patents.google.com]

- 5. evitachem.com [evitachem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-Formyl-3-methoxybenzonitrile | 21962-45-8 | Benchchem [benchchem.com]

- 8. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 9. 6-Chloro-5-methoxybenzo[d]isoxazole|RUO [benchchem.com]

Methodological & Application

Synthesis of 2-Bromo-4-chloro-5-methoxybenzaldehyde from 3-methoxybenzaldehyde

This application note details the synthesis of 2-Bromo-4-chloro-5-methoxybenzaldehyde (CAS: 1616359-84-2) starting from 3-methoxybenzaldehyde (m-anisaldehyde).[1] This specific substitution pattern is critical for the development of heterocycle-based pharmaceuticals, particularly nuclear hormone receptor modulators and kinase inhibitors.

Part 1: Strategic Analysis & Retrosynthesis

The synthesis hinges on the sequential exploitation of electrophilic aromatic substitution (EAS) directing effects.[2] The starting material, 3-methoxybenzaldehyde, contains two directing groups with opposing electronic demands:[1]

-

Methoxy (-OMe): Strong activator, ortho/para director.[1]

-

Formyl (-CHO): Moderate deactivator, meta director.[1]

The Regioselectivity Challenge: To achieve the target substitution (2-Br, 4-Cl, 5-OMe relative to 1-CHO), we must install the halogens in a specific order to utilize the directing power of the methoxy group while managing steric hindrance.[1]

-

Step 1: Bromination. The methoxy group at position 3 strongly directs incoming electrophiles to positions 2, 4, and 6. Position 6 (para to OMe) is the most electronically activated and sterically accessible site. Bromination here yields 2-bromo-5-methoxybenzaldehyde (renumbered).[1][3][4]

-

Step 2: Chlorination. The intermediate now has a bromine at C2 and methoxy at C5. The methoxy group (C5) directs ortho to itself (positions 4 and 6). Position 6 is blocked by the aldehyde's steric bulk and electronic deactivation. Position 4 is para to the aldehyde and ortho to the methoxy, making it the favored site for chlorination.

Incorrect Route Warning: Reversing the order (Chlorination first) typically yields 2-chloro-5-methoxybenzaldehyde.[1] Subsequent bromination would favor the 4-position (ortho to OMe), resulting in 4-bromo-2-chloro-5-methoxybenzaldehyde, an incorrect regioisomer.[1]

Caption: Logical flow of regioselective halogenation. The sequence ensures correct isomer formation.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-methoxybenzaldehyde

This step utilizes elemental bromine in acetic acid.[1] The reaction is highly selective for the position para to the methoxy group.

Reagents & Materials:

-

3-Methoxybenzaldehyde (1.0 equiv)[1]

-

Bromine (Br2) (1.05 equiv)[1]

-

Sodium Acetate (NaOAc) (1.1 equiv) - Buffers HBr byproduct.[1]

-

Glacial Acetic Acid (Solvent)[1]

-

Dichloromethane (DCM) (Extraction)[1]

Protocol:

-

Setup: Charge a 3-neck round-bottom flask with 3-methoxybenzaldehyde (10.0 g, 73.5 mmol) and NaOAc (6.6 g, 80.8 mmol) in Glacial Acetic Acid (100 mL).

-

Addition: Cool the solution to 0–5 °C using an ice bath. Add Bromine (12.3 g, 3.95 mL, 77.2 mmol) dropwise over 30 minutes via an addition funnel. Maintain internal temperature <10 °C.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. The starting material should be consumed (<2%).

-

Quench: Pour the reaction mixture into ice-cold water (300 mL) containing Sodium Metabisulfite (1.0 g) to quench excess bromine.

-

Workup: A white to pale-yellow precipitate typically forms.[1]

-

Purification: Recrystallize from hot Ethanol or Methanol if necessary.

-

Yield: Expected yield: 85–92% (approx. 14.0 g).

-

Characterization: 1H NMR (CDCl3) should show a singlet for CHO (~10.3 ppm) and aromatic signals consistent with 1,2,4-trisubstitution (coupling constants J ~8.8 Hz and J ~3.0 Hz).

Step 2: Synthesis of 2-Bromo-4-chloro-5-methoxybenzaldehyde

The intermediate is chlorinated using Sulfuryl Chloride (SO2Cl2) or N-Chlorosuccinimide (NCS).[1][6] SO2Cl2 is preferred for scalability, while NCS is milder for small-scale optimization.[1]

Reagents & Materials:

-

2-Bromo-5-methoxybenzaldehyde (1.0 equiv)[1]

-

Sulfuryl Chloride (SO2Cl2) (1.2 equiv)[1]

-

Acetic Acid or DMF (Solvent)[1]

-

Catalytic FeCl3 (Optional, 5 mol%)

Protocol:

-

Setup: Dissolve 2-bromo-5-methoxybenzaldehyde (10.0 g, 46.5 mmol) in Glacial Acetic Acid (80 mL).

-

Addition: Add Sulfuryl Chloride (7.53 g, 4.5 mL, 55.8 mmol) dropwise at room temperature. Caution: SO2 gas evolution.[1]

-

Reaction: Heat the mixture to 40–50 °C for 4–6 hours. Monitor by HPLC. The reaction is slower than bromination due to the deactivating effect of the bromine atom.

-

Quench: Cool to room temperature and pour carefully into ice water (200 mL).

-

Workup: Extract with Ethyl Acetate (3 x 80 mL). Wash the organic layer with water, Sat. NaHCO3 (until neutral), and Brine. Dry over MgSO4.

-

Purification: The crude product is often a mixture of the target and unreacted starting material. Purification by column chromatography (Silica gel, Hexane/EtOAc gradient 95:5 to 80:20) or recrystallization from EtOH/Water is required.[2]

-

Yield: Expected yield: 65–75%.

-

Product Data:

Part 3: Quantitative Data & Safety

Table 1: Process Parameters Summary

| Parameter | Step 1 (Bromination) | Step 2 (Chlorination) |

| Reagent | Br2 / NaOAc | SO2Cl2 |

| Solvent | Glacial Acetic Acid | Glacial Acetic Acid |

| Temperature | 0 °C to 25 °C | 40 °C to 50 °C |

| Time | 3 Hours | 4–6 Hours |

| Key Byproduct | HBr (Gas/Salt) | SO2 (Gas), HCl (Gas) |

| Regioselectivity | >95% (Para to OMe) | ~85% (Ortho to OMe) |

| Typical Yield | 85–92% | 65–75% |

Safety & Handling:

-

Bromine (Br2): Extremely toxic and corrosive lachrymator. Handle only in a functioning fume hood. Wear double nitrile gloves. Keep sodium thiosulfate solution nearby for spills.

-

Sulfuryl Chloride (SO2Cl2): Reacts violently with water to release HCl and SO2. Open containers slowly to vent pressure.

-

Waste Disposal: All aqueous waste from Step 1 contains bromides and should be segregated. Step 2 waste is acidic and requires neutralization before disposal.

References

-

Regioselective Bromination: Journal of Organic Chemistry, 2022, 87(19), 12558-12573. (Discusses tuning of halogenation on anisole derivatives). [1]

-

Target Compound Patent: Heterocyclic Nuclear Hormone Receptor Modulators. US Patent 9,150,592 B2 (2015).[6] (Cites the compound CAS 1616359-84-2 and its use as an intermediate).

-

Bromination of m-Anisaldehyde: PubChem Compound Summary for CID 344480 (2-Bromo-5-methoxybenzaldehyde). (Confirms the structure and synthesis availability). [1]

-

Chlorination Reagents: TCI Chemicals Technical Guide. "Chlorination and Bromination Reagents with High Regioselectivity". (Overview of SO2Cl2 and NCS usage).

Sources

- 1. US9150592B2 - Heterocyclic nuclear hormone receptor modulators - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Bromo-5-methoxybenzaldehyde | C8H7BrO2 | CID 344480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 7-hydroxy-4-methyl-3,6,8-trinitrocoumarin - CAS号 98648-18-1 - 摩熵化学 [molaid.com]

- 6. (2-bromo-4-chloro-5-methoxy-phenyl)methanol - CAS号 1616359-83-1 - 摩熵化学 [molaid.com]